molecular formula C14H13N5OS2 B2877009 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1226440-73-8

2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2877009
CAS No.: 1226440-73-8
M. Wt: 331.41
InChI Key: AUKOPDYNKQMBCR-UHFFFAOYSA-N
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Description

2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound featuring a pyrimidinylamino group, a thiazolyl moiety, and a thiophenylmethylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinylamino group. This can be achieved by reacting pyrimidine with an appropriate amine under controlled conditions. The thiazolyl group is then introduced through a cyclization reaction involving a thioamide precursor. Finally, the thiophenylmethylacetamide group is attached using acylation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazolyl group can be oxidized to form sulfoxides or sulfones.

  • Reduction: The pyrimidinylamino group can be reduced to form amines.

  • Substitution: The thiophenylmethylacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles like amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: Thiazolyl sulfoxides or sulfones.

  • Reduction: Pyrimidinylamine derivatives.

  • Substitution: Substituted thiophenylmethylacetamides.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It can be used as a probe in biological studies to understand enzyme mechanisms.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for antiviral or anticancer properties.

  • Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as an antiviral agent, it might inhibit viral replication by interfering with viral enzymes. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-(Pyrimidin-2-ylamino)acetic acid

  • 2-(Pyridin-2-ylamino)pyrido[2,3-d]pyrimidin-7-ones

  • Thiazolyl derivatives

Uniqueness: This compound is unique due to its combination of pyrimidinylamino, thiazolyl, and thiophenylmethylacetamide groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS2/c20-12(17-8-11-3-1-6-21-11)7-10-9-22-14(18-10)19-13-15-4-2-5-16-13/h1-6,9H,7-8H2,(H,17,20)(H,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKOPDYNKQMBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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